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Abstract
The human cathelicidin peptide LL-37 is a cornerstone of innate immunity, exhibiting broad-

spectrum antimicrobial and immunomodulatory activities.[1][2][3] However, its therapeutic

translation is often hampered by challenges such as proteolytic degradation, potential

cytotoxicity, and a short in-vivo half-life.[4][5][6] Encapsulation within liposomal nanocarriers

presents a robust strategy to overcome these limitations, enhancing stability, controlling

release, and improving the therapeutic index of the peptide.[7][8] This guide provides a

comprehensive framework and detailed protocols for the rational design, preparation, and

characterization of liposomes for the delivery of C-terminally amidated LL-37, a modification

known to enhance biological activity.

Introduction: The Rationale for Encapsulating
Amidated LL-37
LL-37 is a 37-amino acid, cationic, and amphipathic peptide that plays a critical role in host

defense.[9] Its primary antimicrobial mechanism involves the electrostatic attraction to

negatively charged bacterial membranes, leading to membrane disruption and cell lysis.[1][10]
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[11] Beyond direct killing, LL-37 modulates immune responses, promotes wound healing, and

neutralizes bacterial endotoxins like lipopolysaccharide (LPS).[2][3]

Despite its promise, the clinical application of free LL-37 faces significant hurdles.[12][13]

Liposomal encapsulation offers a proven solution by:

Protecting from Degradation: The lipid bilayer shields the peptide from proteases present in

biological fluids, increasing its bioavailability.[4][14]

Reducing Cytotoxicity: Encapsulation can limit non-specific interactions of the highly cationic

peptide with host cell membranes, mitigating potential toxicity.[15]

Improving Pharmacokinetics: Nanocarrier-based delivery can prolong circulation time and

potentially enable targeted delivery to infection sites.[5]

Enhancing Efficacy: By concentrating the peptide at the site of action and facilitating

interaction with bacteria, liposomes can improve the overall antimicrobial effect.

This document focuses on the thin-film hydration method followed by extrusion, a widely

adopted, reproducible, and scalable technique for producing well-defined liposomes.[16][17]

[18]

Pre-Formulation & Design Strategy
The success of a liposomal formulation is dictated by the rational selection of its components.

The cationic and amphipathic nature of LL-37 requires careful consideration of lipid

composition to ensure efficient encapsulation and stability.

The Active Pharmaceutical Ingredient (API): Amidated
LL-37
The native form of LL-37 possesses a free carboxyl group at its C-terminus. Amidation of this

terminus neutralizes the negative charge, which has been shown to be crucial for maintaining

the peptide's helical structure and enhancing its antimicrobial potency.[19] For the purposes of

this protocol, we will assume the use of a commercially synthesized, purified, and C-terminally

amidated LL-37 peptide.
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Lipid Selection: The Key to Stability and Loading
The choice of lipids governs the liposome's physical properties, including rigidity, charge, and

in-vivo fate.

Primary Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is an excellent

choice due to its saturated acyl chains and high phase transition temperature (Tc ≈ 55°C).

This creates a rigid, stable bilayer at physiological temperature (37°C), minimizing premature

leakage of the encapsulated peptide.

Cholesterol (Chol): The inclusion of cholesterol is critical. It acts as a "fluidity buffer,"

inserting into the lipid bilayer to increase packing, reduce permeability, and enhance overall

vesicle stability.[20]

Charged Lipids (Optional but Recommended): Incorporating a negatively charged lipid such

as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) can significantly enhance

the encapsulation of the positively charged LL-37 via electrostatic interactions.[21] This

interaction can draw the peptide into the forming vesicle during the hydration step.

Table 1: Recommended Starting Formulation Parameters
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Component
Recommended
Molar Ratio

Concentration Rationale

DSPC 55-65%
10-20 mg/mL (total

lipid)

High Tc for a stable,

rigid bilayer at 37°C,

reducing drug

leakage.

Cholesterol 35-45%

Stabilizes the

membrane, reduces

permeability, and

prevents aggregation.

DSPG 0-10%

Optional. Introduces

negative surface

charge to enhance

encapsulation of

cationic LL-37 via

electrostatic

interaction.

Amidated LL-37
1:20 - 1:50

(peptide:lipid wt ratio)
0.5 - 1.0 mg/mL

A common starting

range for peptide

loading. Optimization

is required.

Hydration Buffer -
HEPES or Phosphate

Buffer (pH 7.4)

Physiologically

relevant pH. Buffer

choice should be

compatible with the

final application.

Experimental Protocols
This section provides a step-by-step methodology for preparing and sizing LL-37 loaded

liposomes.

Diagram 1: Liposome Preparation & Sizing Workflow

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Sizing
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in Organic Solvent

2. Form Thin Lipid Film
(Rotary Evaporation)

3. Dry Film Under Vacuum

4. Hydrate with LL-37 Solution
(Forms MLVs)

5. Extrude Through
Polycarbonate Membranes

> 10 passes

Homogenized LUVs
(Final Product)

Click to download full resolution via product page

Caption: Workflow for preparing LL-37 liposomes via thin-film hydration and extrusion.

Protocol 1: Preparation of Liposomes by Thin-Film
Hydration
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This protocol is based on the well-established Bangham method.[16][18][22]

Materials:

DSPC, Cholesterol, DSPG (if used)

Amidated LL-37

Chloroform and Methanol (HPLC grade)

Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Round-bottom flask (50-100 mL)

Rotary evaporator

High-vacuum pump

Water bath

Procedure:

Lipid Dissolution: Weigh the desired amounts of DSPC and cholesterol (and DSPG, if

applicable) and dissolve them in a chloroform:methanol (e.g., 2:1 v/v) mixture in the round-

bottom flask. Swirl gently until the solution is clear and all lipids are fully dissolved.

Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set

to 40-50°C. Rotate the flask and gradually reduce the pressure to evaporate the organic

solvent. A thin, uniform lipid film will form on the inner surface of the flask.

Film Drying: Once a visible film has formed and the bulk solvent is removed, continue to

rotate for another 30 minutes. Subsequently, connect the flask to a high-vacuum pump for at

least 2 hours (or overnight) to remove any residual organic solvent.[23] This step is critical

for the quality and safety of the final product.

Peptide Hydration: a. Prepare a solution of amidated LL-37 in the desired hydration buffer at

the target concentration (e.g., 1 mg/mL). b. Warm the LL-37 solution to a temperature above

the Tc of the lipids (for DSPC, use ~60-65°C). c. Add the warm peptide solution to the dried
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lipid film. d. Agitate the flask immediately by hand-swirling or vortexing. The lipid film will peel

off the glass and form a milky suspension of multilamellar vesicles (MLVs).[18] Maintain the

temperature above the Tc during this entire step for efficient hydration. Let the suspension

hydrate for 1-2 hours with intermittent agitation.

Protocol 2: Liposome Sizing by Extrusion
Extrusion is a technique where a liposome suspension is forced through polycarbonate

membranes with defined pore sizes to produce vesicles with a uniform size distribution.[24][25]

[26]

Materials:

Liposome extruder device (e.g., Avanti Mini-Extruder)

Polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)

Filter supports

Gas-tight syringes (1 mL)

Heating block or water bath for the extruder

Procedure:

Assemble Extruder: Assemble the extruder according to the manufacturer's instructions,

placing a 100 nm polycarbonate membrane (sandwiched between two filter supports) inside.

Heat Extruder: Place the assembled extruder into a heating block or water bath pre-heated

to the same temperature used for hydration (~60-65°C). Allow it to equilibrate for at least 10

minutes.[27]

Load Liposomes: Draw the MLV suspension (prepared in Protocol 1) into one of the gas-tight

syringes. Expel any air.

Extrusion Process: a. Insert the loaded syringe into one side of the extruder and an empty

syringe into the other. b. Gently and steadily push the plunger of the filled syringe, forcing the

liposome suspension through the membrane into the empty syringe. c. Repeat this process
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by pushing the suspension back and forth. An odd number of passes (e.g., 11 or 21) is

recommended to ensure the entire sample is processed equally.[27] d. Expert Tip: For

heterogeneous MLV suspensions, it can be beneficial to first extrude through a larger pore

size membrane (e.g., 200 nm or 400 nm) before sizing with the final 100 nm membrane. This

prevents membrane clogging and improves sizing efficiency.[28]

Collect Sample: After the final pass, collect the translucent suspension of large unilamellar

vesicles (LUVs) from the extruder.

Cool & Store: Allow the sample to cool to room temperature and store at 4°C until

characterization. Do not freeze, as this can disrupt the liposome structure.

Characterization & Quality Control
Thorough characterization is essential to ensure the formulation meets the desired

specifications for size, charge, encapsulation efficiency, and stability.[29]

Diagram 2: Comprehensive Characterization Workflow

Physicochemical Properties Peptide Loading Stability Assessment

LL-37 Liposome
Suspension

Dynamic Light Scattering (DLS) Zeta Potential Analysis Separation of Free vs.
Encapsulated LL-37 Store at 4°C

Size (Z-average)
Polydispersity (PDI) Quantification by RP-HPLC

Calculate Encapsulation
Efficiency (EE%)

Monitor Size, PDI, & EE%
over time (e.g., 1, 2, 4 weeks)

Click to download full resolution via product page
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Caption: A workflow outlining the key analytical methods for liposome characterization.

Protocol 3: Size and Zeta Potential Measurement
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Procedure:

Dilute a small aliquot of the liposome suspension in the original hydration buffer to an

appropriate concentration for the instrument (to avoid multiple scattering effects).

Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) using DLS.

A PDI value below 0.2 indicates a homogenous population.

Measure the Zeta Potential using ELS. This value indicates surface charge and predicts

colloidal stability. For a DSPC/Chol formulation, the potential will be near-neutral, while a

DSPG-containing formulation will be negative (before peptide addition). The final zeta

potential will be influenced by surface-associated LL-37.[30]

Protocol 4: Determination of Encapsulation Efficiency
(EE%)
EE% is the percentage of the initial peptide that is successfully entrapped within the liposomes.

A reverse-phase HPLC (RP-HPLC) method is typically used for quantification.[31][32]

Procedure:

Separate Free Peptide: Separate the unencapsulated (free) LL-37 from the liposomes. This

can be done using size exclusion chromatography (e.g., Sephadex G-50 column) or

centrifugal ultrafiltration devices (e.g., Amicon filters with a 100 kDa MWCO). Collect the

liposome-containing fraction.

Quantify Total Peptide (Ptotal): a. Take a known volume of the original, unseparated

liposome suspension. b. Lyse the liposomes to release the encapsulated peptide by adding a

solvent like methanol or an isopropanol/acetonitrile mixture. c. Quantify the peptide

concentration using a validated RP-HPLC method. This value represents the total amount of

peptide in the formulation.
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Quantify Free Peptide (Pfree): a. Take the filtrate/eluate from Step 1, which contains only the

free peptide. b. Quantify the peptide concentration using the same RP-HPLC method.

Calculate EE%: EE (%) = [(Ptotal - Pfree) / Ptotal] x 100

Protocol 5: Stability Assessment
Liposome stability refers to its ability to retain its physicochemical properties (size, PDI) and

encapsulated drug over time.[33][34][35]

Procedure:

Store the final liposome formulation in sealed vials at a controlled temperature (e.g., 4°C).

At predetermined time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), withdraw an

aliquot.

Re-measure the size, PDI, and zeta potential as described in Protocol 3. Significant changes

in size may indicate aggregation or fusion.[35]

Determine the encapsulation efficiency as described in Protocol 4. A decrease in EE%

indicates leakage of the peptide from the vesicles.[34]

Table 2: Target Product Profile & Expected Results
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Parameter
Target
Specification

Method Rationale

Appearance

Translucent,

opalescent

suspension

Visual Inspection

Indicates formation of

small, unilamellar

vesicles.

Size (Z-average) 100 - 150 nm DLS

Optimal size range for

many parenteral

applications, avoiding

rapid clearance.

Polydispersity (PDI) < 0.2 DLS

Ensures a

homogenous and

well-defined particle

population.

Zeta Potential
Near-neutral to slightly

positive
ELS

Influences stability

and interaction with

biological membranes.

[36]

Encapsulation

Efficiency

> 30% (goal, requires

optimization)
RP-HPLC

A higher EE% is more

efficient and reduces

the amount of free,

potentially toxic

peptide.

Stability (4°C)

< 10% change in size

& > 90% retention

over 4 weeks

DLS & RP-HPLC

Demonstrates the

formulation is suitable

for storage and further

use.

Conclusion
The protocols outlined in this application note provide a robust and scientifically grounded

starting point for developing liposomal delivery systems for amidated LL-37. By employing the

thin-film hydration and extrusion method, researchers can produce homogenous liposomes

with defined characteristics. The subsequent analytical workflow ensures that each formulation
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is rigorously tested for its critical quality attributes, including size, charge, peptide load, and

stability. This systematic approach is crucial for generating reproducible data and advancing

the development of LL-37 from a promising peptide into a viable therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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